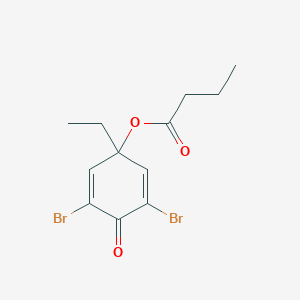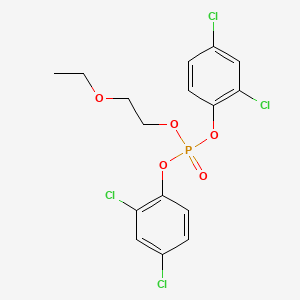
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate: is an organophosphorus compound known for its applications in various fields, including flame retardancy and plastic additives. Its molecular formula is C14H14Cl4O4P , and it is characterized by the presence of two 2,4-dichlorophenyl groups and a 2-ethoxyethyl phosphate group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate typically involves the reaction of 2,4-dichlorophenol with phosphoryl chloride to form bis(2,4-dichlorophenyl) chlorophosphate . This intermediate is then reacted with 2-ethoxyethanol under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenol and phosphoric acid derivatives .
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Major Products:
- 2,4-Dichlorophenol
- Phosphoric acid derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a flame retardant in various plastic products, coatings, and textiles due to its ability to enhance flame resistance .
Biology and Medicine:
- Research is ongoing to explore its potential applications in biological systems and pharmaceutical formulations .
Industry:
Mécanisme D'action
The mechanism by which Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate exerts its effects is primarily through its phosphorylation activity . It can interact with various molecular targets, including proteins and enzymes , leading to modifications in their activity. The presence of the 2,4-dichlorophenyl groups enhances its ability to interact with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
- Bis(2,4-dichlorophenyl) chlorophosphate
- Bis(2-ethylhexyl) phosphate
- Bis(2,4-dichlorophenyl) hydrogen phosphate
Uniqueness: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group , which imparts distinct chemical properties and enhances its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
61574-73-0 |
|---|---|
Formule moléculaire |
C16H15Cl4O5P |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate |
InChI |
InChI=1S/C16H15Cl4O5P/c1-2-22-7-8-23-26(21,24-15-5-3-11(17)9-13(15)19)25-16-6-4-12(18)10-14(16)20/h3-6,9-10H,2,7-8H2,1H3 |
Clé InChI |
WFSLLNIVVYOLFV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
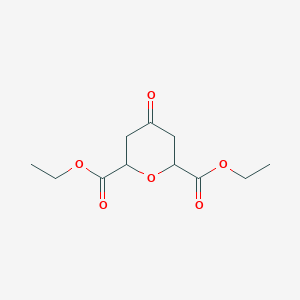
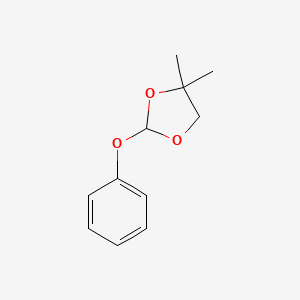
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

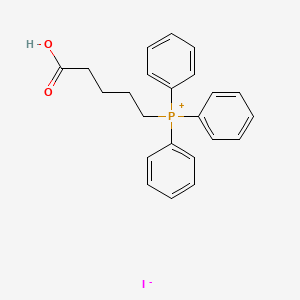
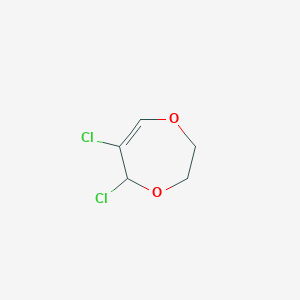
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
